molecular formula C8H12O4 B2717179 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2567495-56-9

2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2717179
CAS No.: 2567495-56-9
M. Wt: 172.18
InChI Key: YNIXZNIXGBAVKH-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic compound that contains a spiro ring system and a carboxylic acid functional group.5]nonane-7-carboxylic acid.

Scientific Research Applications

Oligonucleotide Synthesis

One application of a related compound, 1,6-Dioxaspiro[4,4]nonane-2,7-dione, is in the synthesis of oligonucleotides. This compound reacts with alcohols and has a free carboxy group, enabling it to anchor to aminoalkylated resins. It's useful in the mild release of target alcohols in oligonucleotide synthesis, demonstrating its potential in the field of genetic research and biotechnology (Leisvuori et al., 2008).

Synthesis of Chiral Spiroacetals

The synthesis of chiral spiroacetals from carbohydrates is another application area. These spiroacetals can be formed from carbohydrates in pyranose or furanose forms, which is significant for developing new compounds with potential applications in pharmaceuticals and agrochemicals (Martín et al., 1995).

Corrosion Inhibition

Spirocyclopropane derivatives, including those similar to 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid, have shown potential in corrosion inhibition for mild steel in acidic environments. This highlights the compound's utility in industrial applications, particularly in materials science (Chafiq et al., 2020).

Polymerization Processes

In the field of polymer science, compounds like 1,4,6,9-tetraoxaspiro[4.4]nonane, a relative of this compound, are used in cationic polymerizations. These polymerizations have diverse applications, including the creation of new materials with unique properties (Takata et al., 1992).

Environmental Applications

A Mannich base derivative of a similar compound has been used to remove water-soluble carcinogenic azo dyes and aromatic amines, demonstrating its potential for environmental cleanup and water treatment applications (Akceylan et al., 2009).

Properties

IUPAC Name

2,5-dioxaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXZNIXGBAVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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